2-[2-AMINO-3-CYANO-4-(3-NITROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE
Overview
Description
2-[2-AMINO-3-CYANO-4-(3-NITROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, and a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-AMINO-3-CYANO-4-(3-NITROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves multi-component reactions. One common method is the three-component condensation reaction, which involves the reaction of aromatic aldehydes, malononitrile, and cyclic CH-acids under catalyst-free conditions . This method is advantageous due to its simplicity, high yields, and environmentally friendly nature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of green solvents, such as water and polyethylene glycol (PEG), is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-AMINO-3-CYANO-4-(3-NITROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups at the cyano or nitro positions .
Scientific Research Applications
2-[2-AMINO-3-CYANO-4-(3-NITROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[2-AMINO-3-CYANO-4-(3-NITROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-pyrans: These compounds share a similar cyano and amino functional group but differ in their core structure.
2-amino-3-cyano-4H-chromenes: These compounds have a chromene core and exhibit similar reactivity and applications.
Uniqueness
The uniqueness of 2-[2-AMINO-3-CYANO-4-(3-NITROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE lies in its complex tricyclic structure, which imparts distinct chemical and biological properties. This complexity allows for a broader range of applications and interactions compared to simpler compounds .
Properties
IUPAC Name |
4-[2-amino-3-cyano-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O3S/c27-12-17-21(15-3-1-4-16(11-15)32(34)35)23-19(5-2-6-20(23)33)31(24(17)29)25-18(13-28)22-14-7-9-30(10-8-14)26(22)36-25/h1,3-4,11,14,21H,2,5-10,29H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFNQURKCAVHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=C(C4=C(S3)N5CCC4CC5)C#N)N)C#N)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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